molecular formula C14H12N2 B12730263 3-Methyl-2-(3-pyridyl)indole CAS No. 21816-37-5

3-Methyl-2-(3-pyridyl)indole

Cat. No.: B12730263
CAS No.: 21816-37-5
M. Wt: 208.26 g/mol
InChI Key: AOQRSYDGSPJRIH-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-pyridyl)indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a pyridine ring fused to an indole structure, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-pyridyl)indole can be achieved through several methods. One common approach involves the construction of the pyridine nucleus on the indole fragment. For example, the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at 110°C can yield pyrido[1,2-a]indole esters . Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain on the indole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(3-pyridyl)indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the indole ring.

Scientific Research Applications

3-Methyl-2-(3-pyridyl)indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-pyridyl)indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological activities such as antiviral, anti-inflammatory, and anticancer effects . The specific pathways and targets depend on the functional groups present on the indole ring and their interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of 3-Methyl-2-(3-pyridyl)indole, known for its aromatic properties and biological activities.

    3-Methylindole: Similar in structure but lacks the pyridine ring, affecting its chemical and biological properties.

    2-(3-Pyridyl)indole: Similar but without the methyl group, influencing its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both a methyl group and a pyridine ring fused to the indole structure. This combination enhances its chemical reactivity and broadens its range of applications in scientific research and industry .

Properties

CAS No.

21816-37-5

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methyl-2-pyridin-3-yl-1H-indole

InChI

InChI=1S/C14H12N2/c1-10-12-6-2-3-7-13(12)16-14(10)11-5-4-8-15-9-11/h2-9,16H,1H3

InChI Key

AOQRSYDGSPJRIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C3=CN=CC=C3

Origin of Product

United States

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